molecular formula C13H17NO5 B13546910 3-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid

3-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid

Cat. No.: B13546910
M. Wt: 267.28 g/mol
InChI Key: DWEMEXKXHYXYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group attached to a benzoic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its protective Boc group, which can be removed under acidic conditions to reveal the free amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group.

Major Products Formed

    Oxidation: Formation of 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid.

    Reduction: Formation of 3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzyl alcohol.

    Substitution: Formation of 3-amino-2-methoxybenzoic acid upon Boc removal.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid involves the cleavage of the Boc group under acidic conditions, revealing the free amine. This free amine can then participate in various biochemical reactions, such as forming peptide bonds in protein synthesis. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of a carboxyl group.

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid is unique due to its combination of a Boc-protected amino group and a methoxy group, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic chemistry and drug development.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-7-5-6-8(11(15)16)10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16)

InChI Key

DWEMEXKXHYXYSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.